trans-4-Acetamido-4'-fluorostilbene
Description
trans-4-Acetamido-4'-fluorostilbene is a fluorinated stilbene derivative characterized by an acetamido group at the 4-position and a fluorine atom at the 4'-position of the stilbene backbone. This compound has been studied in the context of biotransformation and antiproliferative effects, particularly in cancer cell models .
Properties
CAS No. |
63407-60-3 |
|---|---|
Molecular Formula |
C16H14FNO |
Molecular Weight |
255.29 g/mol |
IUPAC Name |
N-[4-[(E)-2-(4-fluorophenyl)ethenyl]phenyl]acetamide |
InChI |
InChI=1S/C16H14FNO/c1-12(19)18-16-10-6-14(7-11-16)3-2-13-4-8-15(17)9-5-13/h2-11H,1H3,(H,18,19)/b3-2+ |
InChI Key |
YHRLJRCBSPASQW-NSCUHMNNSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)C=CC2=CC=C(C=C2)F |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)F |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C=CC2=CC=C(C=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Analogues :
(E)-3,5-di(trifluoroacetylamino)-4’-fluorostilbene: Features trifluoroacetyl groups at the 3,5-positions, synthesized via decarbonylative Heck and Wittig protocols. This modification increases lipophilicity and alters electronic properties compared to the acetamido derivative .
Fluoroacetoxystilbene : Contains an acetoxy group instead of acetamido. The substitution at the 4-position impacts solubility and metabolic stability .
Resveratrol Aliphatic Acid: A non-fluorinated stilbene with carboxylic acid functionality, synthesized via Heck coupling. Demonstrates lower antiproliferative potency than fluorinated derivatives .
Antiproliferative Efficacy (IC₅₀ Values) :
Key Findings :
- Fluorination at the 4'-position significantly enhances antiproliferative activity compared to non-fluorinated resveratrol .
- The trifluoroacetylamino derivative exhibits synergistic effects with epirubicin, suggesting a role in overcoming multidrug resistance via P-glycoprotein modulation .
Biotransformation Pathways
- trans-4-Acetamido-4'-fluorostilbene is metabolized in hamster models to N-Hydroxy-4-acetamido-4'-fluorostilbene and conjugated forms (e.g., glucuronides and sulfates). These metabolites differ in toxicity and excretion profiles compared to non-acetamido stilbenes .
- In contrast, 4-Acetamido-3-fluorophenyl-β-D-glucuronide (a metabolite of 4-Acetamido-3-fluorophenol) undergoes faster renal clearance due to increased hydrophilicity .
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